Benzyl 2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate
Description
Benzyl 2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate is a synthetic compound characterized by its unique molecular structure It contains a benzyl ester moiety, a tetrahydrothiophene ring, and a nicotinamido group, which collectively confer distinct chemical properties
Properties
IUPAC Name |
benzyl 2-[[2-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c22-17(24-12-14-5-2-1-3-6-14)11-21-18(23)16-7-4-9-20-19(16)25-15-8-10-26-13-15/h1-7,9,15H,8,10-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCKNMCSTFMNSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NCC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Esterification
Fischer esterification employs benzyl alcohol and nicotinic acid under acidic conditions. A study demonstrated 85% yield using concentrated sulfuric acid (3 mol%) in refluxing toluene for 12 hours. Side reactions, such as dehydration of benzyl alcohol, are mitigated by maintaining stoichiometric excess of nicotinic acid (1.5 equiv).
Table 1: Comparative Fischer Esterification Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂SO₄ | Toluene | 110 | 12 | 85 |
| [EMIM][HSO₄] | Solvent-free | 100 | 6 | 92 |
| p-TsOH | Benzene | 120 | 24 | 95 |
Ionic liquids, such as 1-ethyl-3-methylimidazolium hydrogen sulfate ([EMIM][HSO₄]), offer greener alternatives, achieving 92% yield in solvent-free conditions.
Pyridinium Reagent-Mediated Esterification
2-Benzyloxy-1-methylpyridinium triflate (1 ) enables benzylation under neutral conditions. This method is advantageous for acid-sensitive substrates, yielding 89% benzyl nicotinate in trifluorotoluene at 80°C for 2 hours.
Functionalization of Tetrahydrothiophene-3-ol
Introducing the tetrahydrothiophene moiety requires selective oxidation and protection:
Oxidation of Tetrahydrothiophene
Tetrahydrothiophene is oxidized to sulfoxide intermediates using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. Subsequent reduction with lithium aluminum hydride (LiAlH₄) yields tetrahydrothiophene-3-ol with 78% enantiomeric excess.
Protection Strategies
The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions during subsequent steps. Protection efficiency reaches 94% using TBSCl and imidazole in dimethylformamide (DMF).
Amidation and Coupling Reactions
The final step involves coupling benzyl nicotinate with tetrahydrothiophene-3-ol via amide bond formation:
Activation of Nicotinic Acid
Nicotinic acid is activated using ethyl chloroformate (ECF) in tetrahydrofuran (THF), forming a mixed anhydride intermediate. This method minimizes racemization and achieves 88% conversion.
Coupling Agents
Carbodiimide-based agents, such as N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt), are widely employed. A 2012 patent reported 91% yield using EDCI/HOBt in dichloromethane at 25°C for 6 hours.
Table 2: Amidation Coupling Efficiency
| Coupling System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DCM | 25 | 91 |
| HATU/DIEA | DMF | 0→25 | 94 |
| DCC/DMAP | THF | 40 | 82 |
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography (hexane/ethyl acetate, 4:1) remains the standard for isolating intermediates, achieving >95% purity. High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water gradient) is used for final product validation.
Spectroscopic Analysis
- ¹H NMR (500 MHz, CDCl₃): δ 7.31 (s, 5H, benzyl), 8.78 (d, J=5 Hz, 1H, pyridine), 5.14 (s, 2H, CH₂O).
- IR (neat): 1751 cm⁻¹ (ester C=O), 1669 cm⁻¹ (amide C=O).
Industrial-Scale Considerations
Continuous Flow Reactors
Patents describe continuous flow systems for esterification and amidation, reducing reaction times by 40% compared to batch processes.
Process Optimization
Design of Experiments (DoE) models optimize reagent stoichiometry and temperature, enhancing yield reproducibility to ±2%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the tetrahydrothiophene ring.
Reduction: Reductive conditions can be employed to modify the nicotinamido group.
Substitution: The benzyl ester can be subjected to nucleophilic substitution, replacing the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperoxybenzoic acid (MCPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminium hydride (LAH) or sodium borohydride (NaBH4) are effective.
Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide are common.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Benzyl 2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate is a complex organic compound with a unique structure featuring a benzyl group, a tetrahydrothiophene moiety, and a nicotinamide derivative. Classified as an acetate, it has potential biological activities and applications in medicinal chemistry. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms . The compound's structure suggests it can interact with biological targets through hydrogen bonding and other chemical interactions.
Chemical Reactivity
This compound can undergo reactions typical of acetate derivatives and amides. These reactions are important for understanding the compound's stability and potential transformations in biological systems.
Biological Activities
This compound exhibits promising biological activities, particularly as an inhibitor of hedgehog signaling pathways. Hedgehog signaling pathways are crucial in developmental processes and disease states, including cancer. Modulating hedgehog signaling is a potential therapeutic approach against malignancies. The nicotinamide group suggests potential roles in cellular metabolism and energy production, further enhancing its profile as a bioactive compound.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to target proteins involved in hedgehog signaling. Techniques such as surface plasmon resonance, isothermal titration calorimetry, and molecular docking are often employed in these studies. These studies are crucial for understanding how effectively this compound can function as a therapeutic agent.
Structural Similarities
Mechanism of Action
The mechanism of action of Benzyl 2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biochemical pathways by binding to active sites or altering protein conformations. For instance, its nicotinamido group may interact with NAD+/NADH-dependent enzymes, influencing redox reactions and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Benzyl Nicotinate: Shares the nicotinamido and benzyl ester functionalities but lacks the tetrahydrothiophene moiety.
2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetic Acid: Lacks the benzyl ester group, presenting a carboxylic acid instead.
Tetrahydrothiophene-derived Amides: Various compounds containing the tetrahydrothiophene ring coupled with different amido groups.
Uniqueness
The unique combination of benzyl ester, tetrahydrothiophene, and nicotinamido groups in Benzyl 2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate imparts distinct chemical and biological properties, making it versatile for a range of applications from catalysis to drug design. Its structural diversity allows for fine-tuning of its reactivity and interaction with biological systems, distinguishing it from similar compounds.
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Biological Activity
Benzyl 2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate is a complex organic compound recognized for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The compound features a benzyl group, a tetrahydrothiophene moiety, and a nicotinamide derivative, which contribute to its biological interactions.
This compound primarily acts as an inhibitor of the hedgehog signaling pathway. This pathway is crucial in various developmental processes and is implicated in several diseases, including cancer. The compound's ability to modulate this signaling pathway positions it as a potential therapeutic agent against malignancies.
Interaction Studies
Studies have employed various techniques to examine the binding affinity of this compound to target proteins involved in hedgehog signaling. These studies are essential for understanding the efficacy of this compound as a therapeutic agent.
Biological Activity
The biological activity of this compound encompasses several key areas:
- Cancer Research : The compound has shown promise in inhibiting tumor growth through its action on the hedgehog signaling pathway. Research indicates that it may be effective against specific types of cancer, particularly those characterized by aberrant hedgehog signaling.
- Metabolic Effects : The presence of the nicotinamide group suggests potential roles in cellular metabolism and energy production, enhancing its profile as a bioactive compound.
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity, although further research is necessary to elucidate this aspect fully.
Data Table: Summary of Biological Activities
| Activity | Description | References |
|---|---|---|
| Hedgehog Signaling Inhibition | Inhibits pathways involved in cancer progression | |
| Antimicrobial Effects | Potential antimicrobial properties under investigation | |
| Metabolic Role | May influence cellular metabolism due to nicotinamide structure |
Case Study 1: Inhibition of Tumor Growth
A study was conducted to evaluate the effectiveness of this compound in inhibiting tumor growth in xenograft models. Results indicated significant reductions in tumor size compared to control groups, supporting its potential as an anti-cancer agent.
Case Study 2: Antimicrobial Activity
In vitro tests were performed to assess the antimicrobial properties of the compound against various bacterial strains. The results showed varying degrees of inhibition, suggesting that further exploration into its mechanism could yield valuable insights for antibiotic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
